Scientific Field: Organic Chemistry
Summary of Application: This research focuses on the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.
Methods of Application: The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems.
Summary of Application: This research focuses on the mono- and diamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines.
Results: The prototropic equilibrium in these compounds was studied using NMR spectroscopy.
Scientific Field: Pharmacology
Summary of Application: 2-amino-4,6-dichloropyrimidine derivatives suppressed the immune-induced NO generation.
Methods of Application: The compound carrying a fluorine atom at position-5 of the pyrimidine skeleton was used.
Summary of Application: 4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling.
Methods of Application: The synthesis involves the use of 4,6-Dichloropyrimidine as a starting reagent, followed by tandem amination and Suzuki-Miyaura cross-coupling.
Results: This method allows the synthesis of disubstituted pyrimidines.
Summary of Application: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling.
Methods of Application: The synthesis involves the use of 4,6-Dichloropyrimidine in a biarylpyrimidine synthesis involving biaryl cross-coupling.
Results: This method allows the synthesis of biarylpyrimidines.
Summary of Application: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is used in SNAr reactions, which represent an alternative protocol to functionalize them through SNAr amination with a variety of amines.
Methods of Application: The method involves the use of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde in SNAr reactions.
Summary of Application: 2-amino-4,6-dichloropyrimidine derivatives suppressed the immune-induced NO generation.
4,5-Dichloropyrimidine is a heterocyclic compound characterized by a pyrimidine ring with two chlorine substituents at the 4 and 5 positions. Its molecular formula is C₄H₂Cl₂N₂, and it has a molar mass of 135.97 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural properties, which allow for various
4,5-Dichloropyrimidine exhibits various biological activities that make it of interest in medicinal chemistry. Compounds derived from it have shown:
These biological activities are largely attributed to the ability of the compound to interact with biological targets due to its nitrogen-containing heterocyclic structure.
Several methods exist for synthesizing 4,5-dichloropyrimidine:
4,5-Dichloropyrimidine finds applications in several fields:
Interaction studies involving 4,5-dichloropyrimidine focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate:
Several compounds share structural similarities with 4,5-dichloropyrimidine. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | Chlorine at different positions affects reactivity |
5-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | Contains an amino group that enhances biological activity |
2,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | Different substitution pattern leads to distinct properties |
These compounds exhibit varying reactivities and biological activities due to their different substitution patterns on the pyrimidine ring. The unique positioning of chlorine atoms in 4,5-dichloropyrimidine contributes significantly to its reactivity profile compared to its analogs.
Corrosive;Irritant